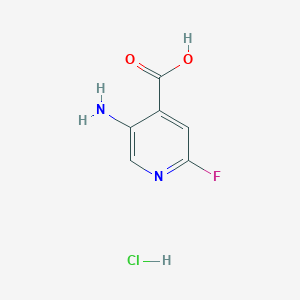
5-Amino-2-fluoroisonicotinic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-2-fluoroisonicotinic acid hydrochloride: is a chemical compound with the molecular formula C6H6ClFN2O2 and a molecular weight of 192.57 g/mol . It is a derivative of isonicotinic acid, featuring an amino group at the 5-position and a fluorine atom at the 2-position on the pyridine ring, with an additional hydrochloride group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-fluoroisonicotinic acid hydrochloride typically involves the following steps:
Nitration: The starting material, 2-fluoropyridine, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Hydrochloride Formation: The resulting 5-amino-2-fluoropyridine is then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity .
化学反应分析
Types of Reactions:
Oxidation: 5-Amino-2-fluoroisonicotinic acid hydrochloride can undergo oxidation reactions, where the amino group is converted to a nitro group.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 5-nitro-2-fluoroisonicotinic acid.
Reduction: Formation of various amino derivatives.
Substitution: Formation of substituted isonicotinic acid derivatives.
科学研究应用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel catalysts and ligands for chemical reactions .
Biology:
- Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
- Used in the synthesis of biologically active compounds for drug discovery .
Medicine:
- Explored for its potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.
- Studied for its role in the development of new pharmaceuticals .
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of advanced materials for electronic and photonic applications .
作用机制
The mechanism of action of 5-Amino-2-fluoroisonicotinic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorine groups on the pyridine ring allow it to form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
相似化合物的比较
2-Amino-5-fluoroisonicotinic acid: Similar structure but lacks the hydrochloride group.
5-Amino-2-chloroisonicotinic acid: Similar structure but has a chlorine atom instead of fluorine.
5-Amino-2-methylisonicotinic acid: Similar structure but has a methyl group instead of fluorine.
Uniqueness:
- The presence of both amino and fluorine groups on the pyridine ring makes 5-Amino-2-fluoroisonicotinic acid hydrochloride unique in its reactivity and interaction with biological targets.
- The hydrochloride group enhances its solubility and stability, making it more suitable for various applications .
属性
IUPAC Name |
5-amino-2-fluoropyridine-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O2.ClH/c7-5-1-3(6(10)11)4(8)2-9-5;/h1-2H,8H2,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXJRIANIRLZEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)N)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














